molecular formula C20H21NO3 B5542237 N-1,3-benzodioxol-5-yl-3-(4-tert-butylphenyl)acrylamide

N-1,3-benzodioxol-5-yl-3-(4-tert-butylphenyl)acrylamide

Cat. No.: B5542237
M. Wt: 323.4 g/mol
InChI Key: OMDCEWWJFMHPMT-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3-(4-tert-butylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDDA and is a white crystalline solid that is soluble in organic solvents. BDDA has been the subject of numerous studies due to its unique properties and potential applications in various fields.

Scientific Research Applications

Polymer Science Applications

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : A study by Favier et al. (2002) delves into the RAFT polymerization of water-soluble bisubstituted acrylamide derivatives, showcasing the use of tert-butyl dithiobenzoate among other dithioesters for controlled polymerization, yielding polymers with low polydispersity indices. This underscores the compound's role in synthesizing polymers with precise molecular weight control, essential for biomedical applications (Favier, Charreyre, Chaumont, & Pichot, 2002).

Controlled Radical Polymerization : Another research avenue is the controlled radical polymerization of acrylamide derivatives, as demonstrated by Mori, Sutoh, and Endo (2005), who synthesized homopolymers of a monosubstituted acrylamide by reversible addition−fragmentation chain transfer (RAFT) polymerization. This work highlights the potential for creating polymers with functional groups, offering tunable properties for drug delivery systems (Mori, Sutoh, & Endo, 2005).

Medicinal Chemistry Applications

Histone Deacetylase Inhibitors : In the realm of medicinal chemistry, the synthesis of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides by Bressi et al. (2010) exemplifies the exploration of acrylamide derivatives as potent inhibitors of human histone deacetylases. These compounds have shown efficacy in human tumor xenograft models, pointing to the therapeutic potential of such derivatives in cancer treatment (Bressi, de Jong, Wu, et al., 2010).

Material Science Applications

Corrosion Inhibition : The synthesis and characterization of acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions, as studied by Abu-Rayyan et al. (2022), demonstrate the applicability of such compounds in protecting metals from corrosion. This research has practical implications for extending the life of metal components in industrial systems (Abu-Rayyan, Al Jahdaly, AlSalem, et al., 2022).

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-tert-butylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)15-7-4-14(5-8-15)6-11-19(22)21-16-9-10-17-18(12-16)24-13-23-17/h4-12H,13H2,1-3H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDCEWWJFMHPMT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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